molecular formula C14H13NO4S B14483332 N-(Benzenesulfonyl)-N-methoxybenzamide CAS No. 64991-14-6

N-(Benzenesulfonyl)-N-methoxybenzamide

Cat. No.: B14483332
CAS No.: 64991-14-6
M. Wt: 291.32 g/mol
InChI Key: YXFCTJCHKHXMAJ-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-N-methoxybenzamide is a synthetic organic compound characterized by a benzamide core substituted with a methoxy group and a benzenesulfonyl moiety. This structure combines the electron-withdrawing benzenesulfonyl group with the methoxy group, which can act as an electron donor, creating a unique electronic profile.

Properties

CAS No.

64991-14-6

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-methoxybenzamide

InChI

InChI=1S/C14H13NO4S/c1-19-15(14(16)12-8-4-2-5-9-12)20(17,18)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

YXFCTJCHKHXMAJ-UHFFFAOYSA-N

Canonical SMILES

CON(C(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-N-methoxybenzamide typically involves the reaction of benzenesulfonyl chloride with N-methoxybenzamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane or tetrahydrofuran, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-N-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Benzenesulfonyl)-N-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-N-methoxybenzamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, inhibiting its activity and leading to a decrease in the pH regulation of cancer cells. This results in the disruption of cancer cell metabolism and induces apoptosis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Compounds:
  • N-Methoxybenzamide: Lacks the benzenesulfonyl group but features a methoxy substituent. It is noted for selective C-H/N-H activation in cyclocondensation reactions with β-keto esters or diazo compounds, enabling isoquinolone synthesis .
  • N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide : Contains a sulfonamide group linked to a methoxyphenyl moiety. The sulfonamide group enhances biological activity, as seen in antibiotic derivatives like benzathine benzylpenicillin .
  • N-{2-[(Benzenesulfonyl)amino]-4-methoxy-1,3-benzothiazol-6-yl}benzamide: A more complex derivative with a benzothiazole ring, benzenesulfonyl, and methoxy groups. Its extended conjugation may improve stability or target specificity .
Substituent Effects:
  • Methoxy Group : Provides electron-donating effects, influencing regioselectivity in reactions like C-H activation .
  • Hybrid Structures : Compounds combining both groups (e.g., N-(Benzenesulfonyl)-N-methoxybenzamide) may balance electronic effects, enabling unique reactivity or binding interactions.

Key Insights :

  • The benzenesulfonyl group in the target compound may enhance pharmacokinetic properties (e.g., half-life) compared to N-methoxybenzamide.
  • Hybrid structures could synergize anticancer and antimicrobial activities, though this requires experimental validation.

Physicochemical Properties (Inferred)

Property N-Methoxybenzamide This compound
Molecular Weight ~151 g/mol ~305 g/mol
Solubility Moderate in DMSO Likely lower due to bulky sulfonyl group
Reactivity High (C-H activation) Moderate (steric hindrance from sulfonyl)

Note: The benzenesulfonyl group increases molecular weight and may reduce solubility in polar solvents .

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